7-fluoro-4-hydroxyquinolin-2(1H)-one is a chemical compound with the molecular formula and a molecular weight of 179.15 g/mol. It is part of the quinoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound features a fluorine atom at the 7th position and a hydroxyl group at the 4th position on the quinoline ring, contributing to its unique chemical properties and potential biological activities.
The synthesis of 7-fluoro-4-hydroxyquinolin-2(1H)-one typically involves several steps:
Industrial production methods may employ optimized reaction conditions to enhance yield and purity. Key factors include:
The molecular structure of 7-fluoro-4-hydroxyquinolin-2(1H)-one can be represented by its canonical SMILES notation: C1=CC2=C(C=C1F)NC(=O)C=C2O
. The InChI key for this compound is JYJYIFHHYIEUCS-UHFFFAOYSA-N
, which provides a unique identifier for its structural representation .
Property | Value |
---|---|
CAS Number | 71886-20-9 |
Molecular Formula | |
Molecular Weight | 179.15 g/mol |
IUPAC Name | 7-fluoro-4-hydroxy-1H-quinolin-2-one |
InChI | InChI=1S/C9H6FNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13) |
7-fluoro-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 7-fluoro-4-hydroxyquinolin-2(1H)-one involves several processes:
The physical properties of 7-fluoro-4-hydroxyquinolin-2(1H)-one include:
Key chemical properties include:
Relevant data regarding stability and reactivity indicate that it is stable under standard laboratory conditions but may react under specific conditions (e.g., strong oxidizing agents) .
7-fluoro-4-hydroxyquinolin-2(1H)-one has several scientific applications:
This compound's unique structure and reactivity make it a valuable subject for further research in medicinal chemistry and related fields.
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 1246815-51-9
CAS No.: 208923-61-9
CAS No.: 27130-43-4
CAS No.: 20965-69-9